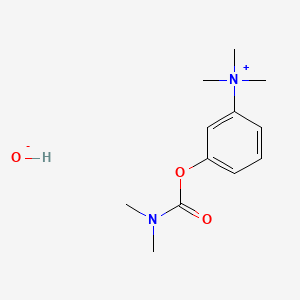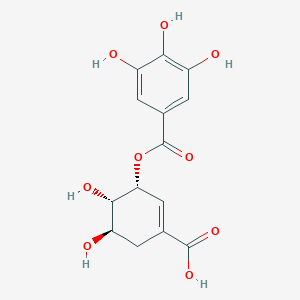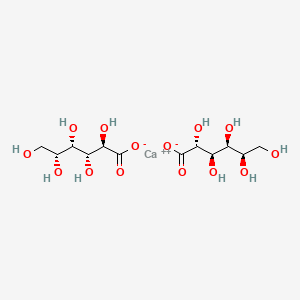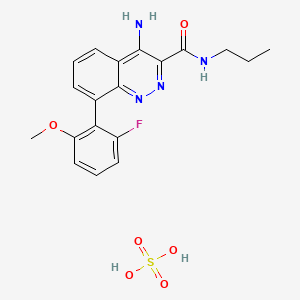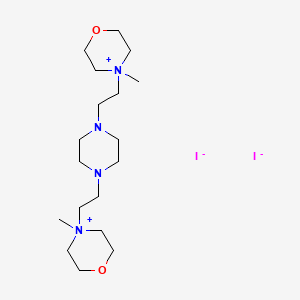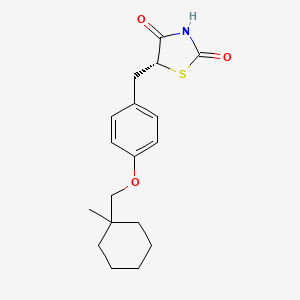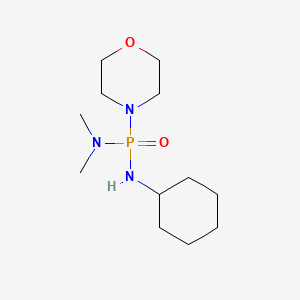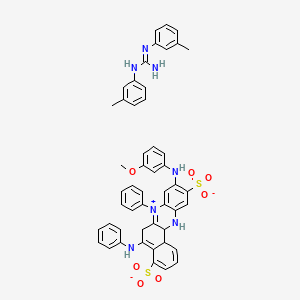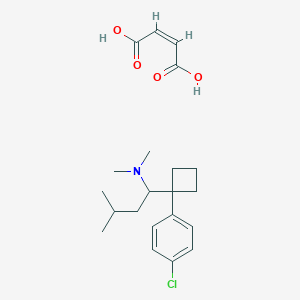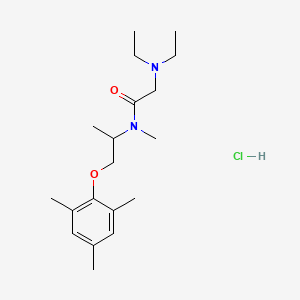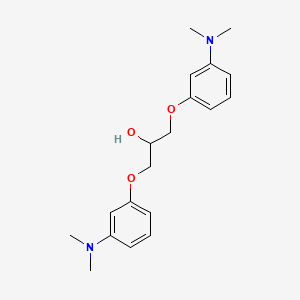
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is a chemical compound with the molecular formula C7H18N2O. It is known for its unique structure, which includes two dimethylamino groups attached to a propanol backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The temperature is gradually increased to 80-100°C while continuously stirring the mixture. After the reaction is complete, the product is purified through rectification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. High-pressure reactors and continuous stirring are employed to ensure uniform reaction conditions. The final product is obtained through distillation and purification processes to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the production of polymers and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound can also interact with cell membranes, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: Similar structure but lacks the phenoxy groups.
1,1’-{[3-(dimethylamino)propyl]imino}bis-2-propanol: Contains an imino group instead of the phenoxy groups.
N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol: Similar backbone but different functional groups
Uniqueness
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is unique due to the presence of phenoxy groups, which enhance its reactivity and interaction with biological molecules. This makes it a valuable compound in various research applications, particularly in the fields of chemistry and biology.
Eigenschaften
CAS-Nummer |
110194-75-7 |
|---|---|
Molekularformel |
C19H26N2O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1,3-bis[3-(dimethylamino)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H26N2O3/c1-20(2)15-7-5-9-18(11-15)23-13-17(22)14-24-19-10-6-8-16(12-19)21(3)4/h5-12,17,22H,13-14H2,1-4H3 |
InChI-Schlüssel |
GTYSVIXPFSBNOT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC=C1)OCC(COC2=CC=CC(=C2)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


